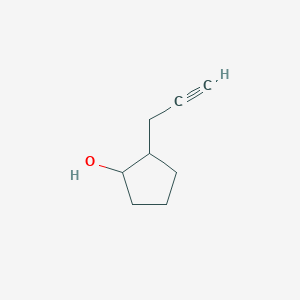![molecular formula C11H16ClNO2 B13076115 3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13076115.png)
3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol is a chemical compound with the molecular formula C11H16ClNO2 It is characterized by the presence of a chloro group, an ethoxyethyl group, and an aminomethyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol typically involves the reaction of 3-chlorophenol with 2-ethoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The reaction can be represented as follows:
3-chlorophenol+2-ethoxyethylamine→3-Chloro-2-[(2-ethoxyethyl)amino]methylphenol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Amino or thiol derivatives
科学研究应用
3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chloro and ethoxyethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol
- 3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}aniline
- 3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}benzene
Uniqueness
3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol is unique due to the presence of both a chloro group and an ethoxyethyl group, which confer distinct chemical properties and reactivity. This compound’s specific combination of functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules and specialty chemicals.
属性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC 名称 |
3-chloro-2-[(2-ethoxyethylamino)methyl]phenol |
InChI |
InChI=1S/C11H16ClNO2/c1-2-15-7-6-13-8-9-10(12)4-3-5-11(9)14/h3-5,13-14H,2,6-8H2,1H3 |
InChI 键 |
SMGNBLMCZBLIBC-UHFFFAOYSA-N |
规范 SMILES |
CCOCCNCC1=C(C=CC=C1Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


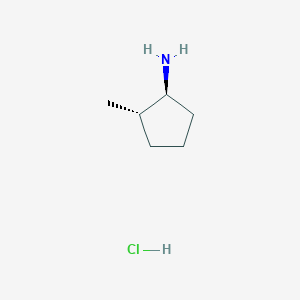
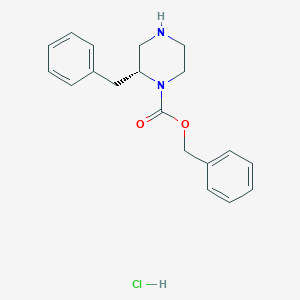
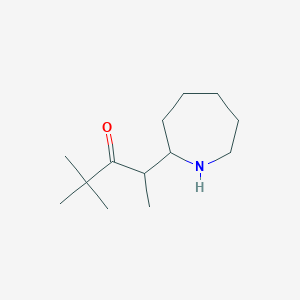
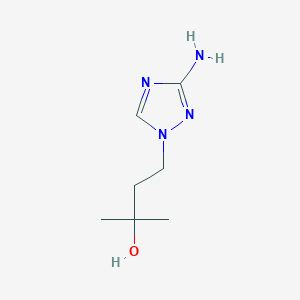
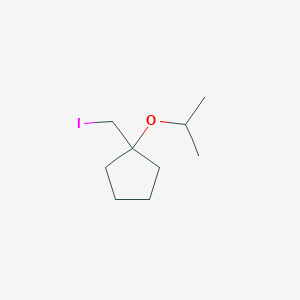
![5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076064.png)
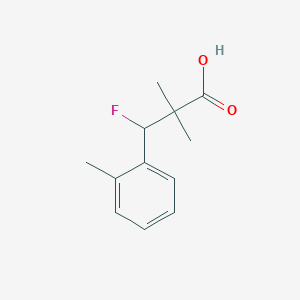
![2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13076072.png)
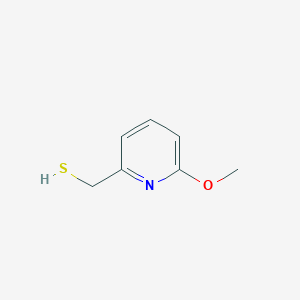
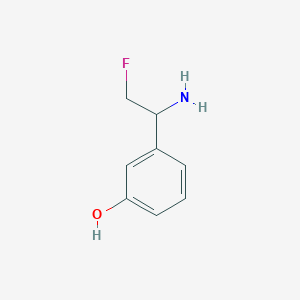
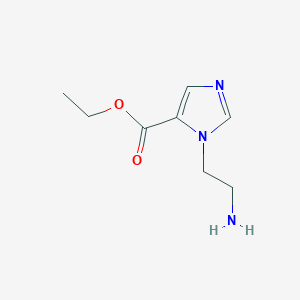
![(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13076101.png)
![4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13076102.png)
